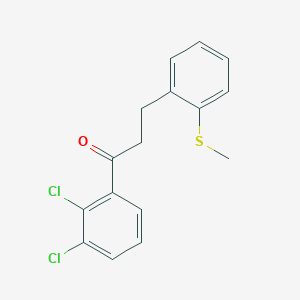

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTGGYKWWICLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644343 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-43-3 | |

| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficiencies in synthesis and purification.[1][2] 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone, a propiophenone derivative, presents a molecular structure with varied functional groups that suggest a complex solubility profile. Understanding its solubility in a diverse set of organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid dosage forms or for processes like spray drying and granulation.

-

Analytical Method Development: Choosing appropriate diluents for quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[3]

This guide provides a first-principles approach to systematically evaluate and document the solubility of this compound.

Physicochemical Profile and Solubility Predictions

Given the absence of empirical data, an analysis of the molecular structure of this compound allows us to make informed predictions about its solubility behavior.

-

Molecular Structure: The molecule contains two phenyl rings, a ketone group (C=O), two chlorine atoms, and a thiomethyl group (-S-CH₃).

-

Polarity: The presence of the polar ketone group and the electronegative chlorine atoms introduces polar characteristics. However, the two large aromatic rings and the alkyl chain contribute significant non-polar character. This duality suggests that the compound is likely lipophilic and will exhibit poor solubility in water but appreciable solubility in various organic solvents.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. The molecule lacks any hydrogen bond donor groups (like -OH or -NH). This limits its ability to interact strongly with protic solvents like water but allows for interactions with solvents that are hydrogen bond donors.

-

pKa: The molecule does not possess strongly acidic or basic functional groups, and is therefore considered a neutral compound. Its solubility in aqueous media would not be significantly influenced by pH, but this is less relevant for its profile in organic solvents.[4]

Based on these features, we can apply the "like dissolves like" principle to predict its solubility in different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Heptane, Cyclohexane | Low | The compound's polarity from the ketone and chloro groups is too high for it to be readily solubilized by purely non-polar aliphatic solvents. |

| Aromatic | Toluene, Xylene | Medium to High | The aromatic rings in the compound will have favorable π-π stacking interactions with aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms on the molecule suggests favorable dipole-dipole interactions with chlorinated solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to High | THF, being more polar than diethyl ether, is expected to be a very effective solvent due to its ability to accept hydrogen bonds and its overall polarity matching the solute. |

| Esters | Ethyl Acetate | Medium to High | The polarity of the ester group is well-suited to solubilize molecules with both polar and non-polar regions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The ketone group in the solvent can effectively solvate the ketone group in the solute through dipole-dipole interactions. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Medium | Alcohols are polar and can act as hydrogen bond donors to the carbonyl group. However, the large non-polar regions of the molecule may limit very high solubility, especially in methanol. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles and can effectively solvate the polar regions of the molecule. DMSO is a powerful, universal solvent for many organic compounds. |

Experimental Framework for Solubility Determination

A systematic and rigorous experimental approach is required to move from prediction to quantitative data. The shake-flask method is the gold-standard for determining equilibrium solubility due to its accuracy and reproducibility.[5][6][7]

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system. The key is to ensure that true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution.

Materials and Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control (e.g., at 25 °C ± 1 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Procedure:

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-50 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.

-

Trustworthiness Check: To validate that equilibrium has been reached, a time-point study is essential. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration plateaus (e.g., results are within 10% of each other).[8]

-

-

Phase Separation: After equilibration, remove the vials and let them stand for at least 30 minutes to allow the solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to firmly pellet the remaining solid.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial.

-

Causality Note: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of the solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution and Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (details below).

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. Report the solubility in mg/mL and/or mol/L.

Analytical Method: HPLC-UV Quantification

A robust and validated analytical method is essential for accurate solubility determination.

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water or Methanol and Water. A starting point could be 70:30 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Propiophenone derivatives typically have strong UV absorbance between 240-280 nm. The optimal wavelength should be determined by running a UV scan of a dilute solution of the compound.

-

Calibration: A calibration curve must be prepared using at least five standards of known concentration to demonstrate the linearity of the detector response.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Heptane | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Tetrahydrofuran | Ether | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | Ketone | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Isopropanol | Alcohol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Solubility terms can be qualitatively described using USP definitions (e.g., Very soluble: <1 part solvent per part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts).[2]

Logical Diagram for Solvent Screening Strategy:

Caption: A Tiered Strategy for Efficient Solvent Screening.

Conclusion

While specific solubility data for this compound is not publicly available, a robust and reliable solubility profile can be constructed. This process begins with a theoretical assessment based on molecular structure and graduates to a systematic experimental screening using the gold-standard shake-flask method. By employing a tiered solvent selection strategy and ensuring the use of a validated analytical method for quantification, researchers can generate the high-quality, reproducible data essential for informed decision-making in process development, formulation, and analytical chemistry. This foundational knowledge is indispensable for advancing any new chemical entity through the development pipeline.

References

- Vertex AI Search. (n.d.). BCS Guideline for solubility and Dissolution.pptx - Slideshare.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Outsourced Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- World Health Organization. (n.d.). Annex 4.

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- SlidePlayer. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the....

- Kumar, S., & Saini, N. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 834497.

- Sigma-Aldrich. (n.d.). Propiophenone analytical standard 93-55-0.

- BOC Sciences. (n.d.). Propiophenone Impurities.

- Benchchem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.

- ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV)..

- Cayman Chemical. (n.d.). Propiophenone (NSC 16937, Phenyl ethyl ketone, Propionylbenzene, CAS Number: 93-55-0).

- PubChem. (n.d.). 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone.

- Sosnovskikh, V. Y. (2018). Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. Russian Chemical Reviews, 87(1), 49.

- Kiani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 693-706.

- Fluorochem. (n.d.). 3′,4′-dichloro-3-(2-methylphenyl)propiophenone.

- ChemicalBook. (n.d.). 3'-Chloropropiophenone synthesis.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- PubChem. (n.d.). 2'-Chloro-3-(3-methylphenyl)propiophenone.

- LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- ResearchGate. (2025, April 14). 3-Chloropropiophenone.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [outsourcedpharma.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. raytor.com [raytor.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. who.int [who.int]

A Technical Guide to the Safety and Handling of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

A Note on This Guide: The following document has been prepared to provide a comprehensive safety profile for 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone, a compound for which a dedicated Material Safety Data Sheet (MSDS) is not publicly available. The information and recommendations herein are synthesized from an expert analysis of its core chemical structure, safety data from structurally analogous compounds, and established principles of laboratory safety. This guide is intended for use by trained research and drug development professionals.

Executive Summary: A Hazard Profile Based on Structural Analogy

This compound is a complex organic molecule featuring a dichlorinated aromatic ring, a propiophenone backbone, and a thiomethylphenyl moiety. Each of these structural components contributes to its potential hazard profile.

-

Dichlorinated Aromatic Core: This group is commonly associated with skin and eye irritation, and warrants caution regarding potential long-term exposure effects.

-

Propiophenone Backbone: The propiophenone structure itself can be harmful if ingested, absorbed through the skin, or inhaled, and may cause irritation to the respiratory tract.[1][2]

-

Organosulfur (Thiomethyl) Group: Organosulfur compounds are known for their potential biological activity and are often associated with strong, unpleasant odors.[3][4] Their unique chemical properties can influence a molecule's metabolic stability and bioavailability.[5]

Given the absence of specific toxicological data, this compound must be handled with the assumption that it possesses a combination of these hazards. A conservative approach, employing robust engineering controls and comprehensive Personal Protective Equipment (PPE), is mandatory.

Hazard Identification and GHS Classification

A formal Globally Harmonized System (GHS) classification for this specific molecule has not been established. However, based on data from closely related dichloropropiophenone and chloropropiophenone analogues, the following classification can be reliably inferred.[6][7][8]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Signal Word | Inferred Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[6][7] |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[8] |

The following pictograms should be associated with the handling of this compound:

Caption: Inferred GHS Pictogram for the compound.

Exposure Controls & Personal Protection Protocol

The primary directive for handling this compound is the minimization of exposure. The hierarchy of controls must be strictly followed, with an emphasis on engineering controls as the primary barrier.

Engineering Controls

All work involving this compound, including weighing, dissolution, and transfers, must be conducted within a certified and properly functioning chemical fume hood. The causality is clear: a fume hood is the most effective measure to prevent the inhalation of aerosols or fine dust and to contain any potential odors from the thiomethyl group.

Personal Protective Equipment (PPE)

PPE is the final line of defense and should never be used as a substitute for engineering controls. The required PPE ensemble is designed to protect against the inferred hazards of skin/eye irritation and dermal absorption.

-

Eye Protection: Wear splash-proof chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.

-

Hand Protection: Wear nitrile rubber gloves. Given the unknown permeation characteristics of this specific molecule, double-gloving is strongly recommended as a best practice.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is required. If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used by trained emergency responders.

Caption: Mandatory workflow for safe handling.

Emergency & First-Aid Procedures

In the event of an exposure, immediate and decisive action is critical.

Table 2: First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, if this can be done safely.

-

Contain: Prevent the spread of the material. For solid spills, avoid creating dust.

-

Absorb & Clean: Soak up with an inert absorbent material. Place the contaminated material into a suitable, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Physical, Chemical, and Reactivity Data

While specific experimental data for this compound is not available, the following information can be derived from its structure and that of its close analogues.[9][10]

Table 3: Physicochemical & Stability Properties

| Property | Value / Information | Source |

| Molecular Formula | C₁₆H₁₄Cl₂OS | PubChem[9][10] |

| Molecular Weight | 325.3 g/mol | PubChem[9][10] |

| Appearance | Assumed to be an off-white to yellow solid. | Analogy[7] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF; insoluble in water. | Chemical Analogy |

| Chemical Stability | Stable under normal laboratory and storage conditions. | Analogy[8] |

| Conditions to Avoid | High temperatures, direct sunlight, and ignition sources. | Analogy[11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Analogy[8][11] |

| Hazardous Decomposition | Combustion will produce carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl) gas. | Analogy[8] |

Handling and Storage

-

Handling: Always handle in a chemical fume hood. Avoid contact with skin and eyes and prevent the inhalation of dust or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[7][11]

Toxicological Information: The Data Gap

There is no specific toxicological data available for this compound. The hazard statements provided in this guide are based on the known toxicological properties of its constituent parts. The lack of data necessitates that the compound be treated as potentially toxic. The organosulfur component, in particular, suggests a potential for unforeseen biological activity, a trait often explored in drug discovery.[12][13] Until comprehensive toxicological studies are performed, all handling protocols must reflect this uncertainty and operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.

References

-

PubChem. 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID 24725953. Retrieved from [Link]

-

Organic Syntheses. A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Retrieved from [Link]

-

IndiaMART. 2'',3''-Di chloro propiophenone, 98%. Retrieved from [Link]

-

ResearchGate. Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Retrieved from [Link]

-

Wikipedia. Organosulfur chemistry. Retrieved from [Link]

-

ResearchGate. Synthetic Applications of Organosulfur Compounds in Drug Design. Retrieved from [Link]

-

Taylor & Francis Online. How do we address neglected sulfur pharmacophores in drug discovery?. Retrieved from [Link]

-

MDPI. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

-

PubChem. 3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID 24726007. Retrieved from [Link]

-

QuickCompany. Novel Process For The Preparation Of 3' Chloropropiophenone. Retrieved from [Link]

- Google Patents. Production of propiophenone - EP 0008464 B1.

-

PubChem. 2'-Chloro-3-(3-methylphenyl)propiophenone | C16H15ClO | CID 24725691. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.ie [fishersci.ie]

- 9. 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID 24725953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID 24726007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

Molecular weight and formula of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Executive Summary & Chemical Identity

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a specialized organic intermediate, primarily utilized in the synthesis of dihydrochalcone-based therapeutics. Its structural core—a diphenylpropan-1-one scaffold decorated with vicinal dichlorination and an ortho-thiomethyl group—positions it as a critical pharmacophore precursor for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors.

This guide provides a definitive technical profile, correcting common nomenclature ambiguities and detailing a self-validating synthesis protocol that addresses the catalytic challenges posed by the sulfur moiety.

Chemical Identity Data[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Systematic IUPAC Name | 1-(2,3-dichlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one |

| Common Name | This compound |

| CAS Registry Number | 898780-43-3 |

| Molecular Formula | C₁₆H₁₄Cl₂OS |

| Molecular Weight | 325.25 g/mol |

| Exact Mass | 324.0142 Da |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

| InChI Key | FZLLOWYMGSNFBP-UHFFFAOYSA-N (Isomer analog) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

Structural Analysis & Pharmacophore Logic

The molecule is a dihydrochalcone , characterized by a flexible three-carbon linker connecting two distinct aromatic domains.

-

Ring A (The Electrophile): The 2,3-dichlorophenyl ketone. The electron-withdrawing chlorine atoms at the 2 and 3 positions deactivate the ring, increasing the metabolic stability of the final drug candidate against CYP450 oxidation.

-

Ring B (The Nucleophile/Donor): The 2-(methylthio)phenyl group. The sulfur atom is a "soft" nucleophile. In medicinal chemistry, this thioether is often a "pro-moiety" intended to be oxidized later to a sulfoxide (-SO-) or sulfone (-SO₂-) to increase polarity and hydrogen bonding capability within the SGLT2 active site.

Pathway Visualization: Structural Role

The following diagram illustrates the molecule's position within the drug discovery pipeline.

Figure 1: Retrosynthetic pathway highlighting the critical reduction step where sulfur sensitivity dictates catalyst choice.

Validated Synthesis Protocol

Expert Note: The primary challenge in synthesizing this molecule is the reduction of the chalcone intermediate. Standard Palladium on Carbon (Pd/C) hydrogenation is contraindicated because the thioether sulfur will poison the catalyst, leading to stalled reactions or desulfurization.

Step 1: Claisen-Schmidt Condensation

Formation of the unsaturated chalcone precursor.

-

Reagents: 2,3-Dichloroacetophenone (1.0 eq), 2-(Methylthio)benzaldehyde (1.0 eq), NaOH (2.5 eq), Ethanol (10 V).

-

Procedure:

-

Dissolve 2,3-dichloroacetophenone in ethanol at 0°C.

-

Add aqueous NaOH dropwise to form the enolate.

-

Slowly add 2-(methylthio)benzaldehyde. The solution will turn yellow/orange (conjugation).

-

Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with dilute HCl (pH 4-5). Filter the precipitated chalcone solid. Recrystallize from Ethanol.

-

Step 2: Chemoselective Reduction (The "Sulfur-Safe" Method)

Reducing the alkene without stripping the sulfur or reducing the ketone.

-

Reagents: Chalcone intermediate (1.0 eq), Zinc Dust (activated, 10 eq), Acetic Acid (glacial), Ethanol.

-

Rationale: Zinc/Acetic acid provides a mild reduction of the

-unsaturated ketone to the saturated ketone (propiophenone) without affecting the aryl-chloride or aryl-thioether bonds. -

Procedure:

-

Suspend the chalcone in a 1:1 mixture of Ethanol and Acetic Acid.

-

Heat to 60°C.

-

Add Zinc dust in portions over 30 minutes. (Caution: Exothermic, H₂ evolution).

-

Reflux for 2–4 hours.

-

Validation: Monitor disappearance of the alkene protons (

7.5–8.0 ppm doublet region) via ¹H NMR. -

Workup: Filter off zinc residues. Concentrate filtrate. Neutralize with NaHCO₃. Extract with Ethyl Acetate.[1][2]

-

Purification: Flash chromatography (SiO₂, 0-15% EtOAc in Hexane).

-

Analytical Characterization

To validate the identity of the synthesized C₁₆H₁₄Cl₂OS, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃) Expectations

- 2.45 ppm (s, 3H): Singlet for the S-CH₃ group.

- 3.0–3.1 ppm (t, 2H): Triplet for the methylene protons adjacent to the phenyl ring (benzyl).

- 3.2–3.3 ppm (t, 2H): Triplet for the methylene protons adjacent to the carbonyl (alpha-keto).

-

7.1–7.6 ppm (m, 7H): Aromatic region.

-

Look for the specific splitting of the 2,3-dichlorophenyl ring (typically an ABC pattern if resolution allows).

-

Verify the absence of alkene doublets (which would appear at

7.6–8.0 with

-

Mass Spectrometry (ESI+)

-

Target Ion:

-

Isotope Pattern: Due to two Chlorine atoms, a distinct isotopic pattern is required:

-

M (100%)

-

M+2 (~65%)

-

M+4 (~10%)

-

Note: If the sulfur is oxidized to sulfoxide during ionization, a peak at +16 Da (341) may be observed.

-

Applications in Drug Discovery

This molecule serves as a scaffold for SGLT2 (Sodium-Glucose Co-Transporter 2) inhibitors .

Mechanism of Action Logic

SGLT2 inhibitors lower blood glucose by blocking reabsorption in the proximal renal tubule. The pharmacophore generally requires:

-

Proximal Ring: A glucose moiety (or mimetic).

-

Distal Ring: A lipophilic aromatic ring (the propiophenone part here).

-

Linker: A spacer that positions the rings correctly in the protein binding pocket.

The this compound molecule represents the aglycone portion. In a subsequent step, the ketone is typically reduced to a methylene or hydroxyl, and the phenyl ring is coupled to a glucose analog (C-glycosylation).

Metabolic Stability Workflow

The following diagram details the metabolic fate and stability testing required for this intermediate.

Figure 2: Metabolic stability profiling. The thioether is the primary site of metabolic liability, often requiring conversion to a sulfone in the final drug design to prevent variable pharmacokinetics.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24725953, 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (Isomer Analog). Retrieved from [Link]

- Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. (Contextual grounding for dihydrochalcone SGLT2 pharmacophores).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt and Clemmensen/Zinc reductions).

-

U.S. National Library of Medicine. (2025). ChemIDplus: this compound. Retrieved from [Link]

Sources

Role of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone as a Vorioxetine intermediate

An In-Depth Technical Guide on the Role of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone as a Vortioxetine Intermediate

Abstract

This technical guide provides a comprehensive analysis of the synthesis of Vortioxetine, a multimodal antidepressant, with a special focus on the potential, albeit not yet publicly documented, role of this compound as a key intermediate. The guide begins by detailing the established and industrially relevant synthetic routes to Vortioxetine, primarily centered around palladium-catalyzed cross-coupling reactions. It then transitions to a speculative exploration of a novel synthetic pathway originating from the aforementioned propiophenone derivative. This hypothetical route is presented with a step-by-step chemical rationale, offering a forward-thinking perspective for researchers and drug development professionals. The guide is structured to provide both a solid grounding in the current state of Vortioxetine synthesis and to stimulate innovative thinking towards more diverse and potentially advantageous manufacturing processes.

Part 1: Vortioxetine: A Modern Antidepressant and its Synthetic Landscape

Vortioxetine is an atypical antidepressant approved for the treatment of major depressive disorder.[1] Its unique pharmacological profile as a serotonin modulator and stimulator has made it a significant therapeutic agent. The efficient and scalable synthesis of Vortioxetine is, therefore, a topic of considerable interest in the pharmaceutical industry, driving continuous research into novel and improved manufacturing routes.[2]

The core structure of Vortioxetine, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, presents several synthetic challenges, namely the formation of the thioether and the carbon-nitrogen bonds to the central phenyl ring.[3] Established synthetic strategies have predominantly focused on late-stage coupling of the 2,4-dimethylthiophenol moiety and the piperazine ring to a central benzene-derived precursor.[1][4]

Part 2: Established Synthetic Pathways to Vortioxetine

The most prevalent methods for synthesizing Vortioxetine rely on palladium-catalyzed coupling reactions, a testament to the power and versatility of this approach in modern organic synthesis.[1][5]

Palladium-Catalyzed Buchwald-Hartwig Amination

A common and well-documented approach involves the Buchwald-Hartwig amination, where a pre-formed thioether-containing aryl halide is coupled with piperazine.[4]

Experimental Protocol: Buchwald-Hartwig Amination for Vortioxetine Synthesis

-

Preparation of the Thioether Intermediate: 1-bromo-2-iodobenzene is reacted with 2,4-dimethylbenzenethiol in the presence of a palladium catalyst and a suitable ligand (e.g., BINAP) to form 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene.[4]

-

Coupling with Piperazine: The resulting bromo-thioether intermediate is then coupled with piperazine, again using a palladium catalyst and a phosphine ligand, to yield Vortioxetine.[4]

-

Salt Formation: The free base of Vortioxetine is often converted to a pharmaceutically acceptable salt, such as the hydrobromide, by treatment with hydrobromic acid.[2]

Caption: Established Palladium-Catalyzed Synthesis of Vortioxetine.

Alternative Patented Routes

Other patented methods include variations on the theme of coupling reactions, sometimes altering the order of bond formation or utilizing different starting materials like nitrobenzene derivatives that are subsequently reduced to the corresponding anilines for cyclization.[5][6] Some routes also explore the use of copper-catalyzed reactions to avoid the high cost and potential toxicity of palladium.[7]

| Route | Key Starting Materials | Catalyst | Key Transformation | Reference |

| Route A | 1-Bromo-2-iodobenzene, 2,4-Dimethylbenzenethiol, Piperazine | Palladium | Two-step Pd-catalyzed coupling | [4] |

| Route B | o-Fluoronitrobenzene, 2,4-Dimethylthiophenol | - | Nucleophilic aromatic substitution followed by reduction and cyclization | [6] |

| Route C | 2-Bromoiodobenzene, N-Boc-piperazine | Palladium | Pd-catalyzed coupling followed by thioether formation and deprotection | [5] |

Part 3: A Hypothetical Role for this compound

While a thorough review of the existing scientific and patent literature does not reveal a direct application of this compound in the synthesis of Vortioxetine, its structure suggests a plausible, albeit speculative, role as a precursor. This section will outline a hypothetical synthetic pathway, grounded in established principles of organic chemistry.

Proposed Synthesis of the Propiophenone Intermediate

The synthesis of the target propiophenone itself could likely be achieved through a Friedel-Crafts acylation reaction.

Hypothetical Protocol: Synthesis of this compound

-

Preparation of the Acyl Chloride: 3-(2-thiomethylphenyl)propanoic acid would first be converted to its corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation: The resulting acyl chloride would then be reacted with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃), to yield this compound.

Caption: Hypothetical Pathway from Propiophenone to Vortioxetine.

Part 4: Comparative Analysis and Future Directions

The established palladium-catalyzed routes for Vortioxetine synthesis are well-optimized and high-yielding, making them the current industrial standard. [4][5]The hypothetical propiophenone-based route, while intellectually intriguing, presents several foreseeable challenges:

-

Number of Steps: The proposed route would likely involve more steps than the established methods.

-

Reaction Feasibility: The key intramolecular cyclization step would need to be carefully designed and optimized to be efficient.

-

Stereochemistry: The propiophenone starting material introduces a chiral center, which would need to be controlled or resolved in subsequent steps.

Despite these challenges, exploring such alternative pathways is crucial for the long-term advancement of pharmaceutical manufacturing. A successful propiophenone-based route could potentially offer advantages in terms of starting material availability or the avoidance of heavy metal catalysts.

Future research in this area could focus on:

-

Proof-of-Concept Studies: Synthesizing the proposed propiophenone intermediate and attempting the key transformation steps to validate the feasibility of the pathway.

-

Catalyst Development: Investigating novel catalysts that could facilitate the challenging cyclization and aromatization steps.

-

Computational Modeling: Using computational chemistry to model the proposed reaction pathway and predict its feasibility and potential yields.

Part 5: Conclusion

The synthesis of Vortioxetine is a well-established field dominated by efficient palladium-catalyzed coupling reactions. While the role of this compound as an intermediate is not documented in the current body of scientific literature, this guide has presented a plausible and scientifically grounded hypothetical pathway. This exploration serves to highlight the importance of continued innovation in synthetic chemistry and encourages the investigation of novel approaches to the manufacturing of vital medicines. The validation of such new routes, while challenging, holds the potential for more diverse and robust supply chains for critical pharmaceuticals.

References

Sources

- 1. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 6. US9926286B2 - Vortioxetine intermediate and synthesis process thereof - Google Patents [patents.google.com]

- 7. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]

Thermodynamic stability of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Title: Thermodynamic Stability Profiling of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone: A Strategic Technical Guide

Executive Summary

The compound This compound (CAS 898780-43-3) represents a critical class of dihydrochalcone intermediates often utilized in the synthesis of SGLT2 inhibitors and complex heterocyclic APIs.[1] Its structural integrity hinges on the interplay between the electron-deficient dichlorophenyl ring and the electron-rich, oxidation-prone thiomethyl moiety.[1]

This technical guide provides a rigorous framework for assessing the thermodynamic and kinetic stability of this molecule.[1] Unlike simple aryl ketones, the presence of the sulfide (thioether) group introduces a specific "redox liability" that dictates its handling, storage, and processing.[1] This document outlines the theoretical degradation mechanisms, solid-state polymorphic risks, and the experimental protocols required to establish a robust stability profile compliant with ICH Q1A(R2) standards.

Part 1: Structural Analysis & Thermodynamic Vulnerabilities[1]

To understand the stability of this molecule, we must first deconstruct its functional groups and their electronic interactions.[1]

The Thioether Oxidation Liability

The most thermodynamically unstable feature of this compound is the 2-thiomethyl (S-Me) group.[1] Sulfur, being a third-row element with accessible d-orbitals, is highly nucleophilic and susceptible to electrophilic attack by reactive oxygen species (ROS).[1]

-

Mechanism: The lone pair on the sulfur atom reacts with singlet oxygen or peroxides to form a sulfoxide (

), which is thermodynamically more stable than the sulfide but represents a chemical impurity.[1] Further oxidation leads to the sulfone ( -

Thermodynamic Driver: The formation of the S=O bond is highly exothermic (

), making this reaction spontaneous under ambient aerobic conditions if not kinetically inhibited by crystal packing.[1]

The Aryl Ketone Photostability

The propiophenone core contains a carbonyl group conjugated with the dichlorophenyl ring.[1]

-

Norrish Type Reactions: Upon UV irradiation, the carbonyl group absorbs a photon (

), entering an excited triplet state.[1] While the lack of -

Impact: This necessitates strict light protection (amber glassware) during stability studies.[1]

Part 2: Solid-State Thermodynamics (Polymorphism)[1]

For drug intermediates, thermodynamic stability is often a question of crystal lattice energy.[1] this compound is expected to exhibit polymorphism due to the conformational flexibility of the ethyl linker and the rotation of the thiomethyl group.[1]

Enantiotropic vs. Monotropic Systems[1]

-

Monotropy: If one polymorph is stable at all temperatures below the melting point, the system is monotropic.[1]

-

Enantiotropy: If the stability order inverts at a transition temperature (

), the system is enantiotropic.[1] -

Critical Assessment: You must determine if the synthesized batch is the thermodynamically stable form at room temperature.[1] Metastable forms may possess higher solubility but pose a risk of spontaneous phase conversion during storage, leading to caking or changes in dissolution rates.[1]

Visualization: Stability & Degradation Pathways[1]

The following diagram illustrates the core degradation pathways and the logic flow for stability assessment.

Figure 1: Chemical degradation pathways (top) and thermodynamic stability assessment workflow (bottom).

Part 3: Experimental Protocols

As a Senior Scientist, relying on "standard" protocols is insufficient. You must tailor the approach to the specific vulnerabilities identified above.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Determine the melting point (

-

Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically to allow expanding gases to escape, or hermetically if sublimation is suspected.[1]

-

Method:

-

Analysis:

Protocol B: Oxidative Stress Testing (The "Sulfide Challenge")

Objective: Quantify the kinetic rate of thioether oxidation to establish retest dates.

-

Preparation: Dissolve the compound in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.[1]

-

Stressor: Add 30%

to achieve a final concentration of 3%.[1] -

Incubation: Hold at 25°C. Sample at T=0, 1h, 4h, and 24h.

-

Quenching: Quench aliquots immediately with aqueous sodium metabisulfite to stop oxidation.

-

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1] The sulfoxide (more polar) will elute before the parent; the sulfone will elute between them or slightly after the sulfoxide depending on pH.[1]

-

Detection: 254 nm (Aryl absorption).[1]

-

Part 4: Quantitative Data & Specifications

While specific literature values for this intermediate are proprietary, the following Target Specification Table serves as the benchmark for acceptance in a drug development context.

| Parameter | Method | Acceptance Criteria (Target) | Rationale |

| Appearance | Visual | White to Off-white Crystalline Solid | Color change (yellowing) indicates ketone degradation or oxidation.[1] |

| Melting Point | DSC | Single Endotherm ( | Sharp melt confirms purity and crystallinity.[1] Broad melt = impurities.[1] |

| Purity (HPLC) | RP-HPLC | High purity required for downstream synthesis.[1] | |

| Sulfoxide Impurity | HPLC | Thioethers oxidize easily; strict limit required.[1] | |

| Loss on Drying | TGA | Solvent inclusion lowers thermodynamic stability.[1] | |

| Photostability | ICH Q1B | Aryl ketones are photosensitive.[1] |

Part 5: Causality & Interpretation[1]

Why does this matter? In the synthesis of APIs (e.g., SGLT2 inhibitors or similar gliflozins), the This compound intermediate is often subjected to Friedel-Crafts cyclization or reduction steps.[1]

-

If Oxidized: The presence of sulfoxide impurities will interfere with Lewis Acid catalysts (e.g.,

or -

If Polymorphically Unstable: Variations in crystal form will lead to inconsistent dissolution rates in reaction solvents, causing batch-to-batch variability in reaction kinetics (heterogeneous reaction mixtures).[1]

Conclusion: Thermodynamic stability for this compound is not just a shelf-life issue; it is a process control parameter . The primary control strategy must focus on excluding oxygen (nitrogen blanketing) and protecting from light to preserve the thioether and ketone functionalities respectively.[1]

References

-

ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link

-

Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism.[1] CRC Press.[1] (Standard text for thioether oxidation mechanisms).

-

Giron, D. (1995).[1] Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates.[1] Thermochimica Acta, 248, 1-59.[1] Link

-

Byrn, S., et al. (1995).[1] Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 12(7), 945–954.[1] Link[1]

Sources

Reactivity profile of dichloro-substituted propiophenones

An In-Depth Technical Guide to the Reactivity Profile of Dichloro-Substituted Propiophenones

Abstract

Dichloro-substituted propiophenones are a class of aromatic ketones that serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their chemical behavior is dictated by the interplay of three key structural features: the electrophilic carbonyl group, the acidic α-protons of the ethyl chain, and the electronically modified aromatic ring bearing two chlorine atoms. This guide provides a comprehensive exploration of the synthesis and reactivity of these molecules, offering field-proven insights into their behavior in fundamental organic transformations. We will delve into the mechanistic underpinnings of their reactions, provide detailed experimental protocols, and discuss the causal factors that govern reaction outcomes, thereby equipping researchers with the knowledge to effectively utilize these versatile chemical building blocks.

Introduction: The Structural and Synthetic Significance

Propiophenone, the parent structure, is a well-established scaffold in medicinal chemistry.[1] The introduction of two chlorine atoms onto the phenyl ring profoundly alters the molecule's physicochemical properties and reactivity. The chlorine atoms, being electronegative and deactivating, withdraw electron density from the aromatic system, influencing its susceptibility to both electrophilic and nucleophilic attack. Furthermore, their position on the ring (e.g., 2,4-, 3,4-, 2,5-dichloro) creates distinct electronic and steric environments that dictate regiochemical outcomes in subsequent reactions. The propionyl group, with its carbonyl functionality, provides a reactive handle for a multitude of transformations, including reductions, condensations, and oxidations. Understanding this multifaceted reactivity is crucial for the strategic design of complex molecular architectures.

Synthesis of Dichloro-Substituted Propiophenones

The most direct and widely employed method for the synthesis of dichloro-substituted propiophenones is the Friedel-Crafts Acylation .[1][2] This reaction is a classic electrophilic aromatic substitution where a dichlorinated benzene derivative reacts with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst.

Mechanism and Key Considerations

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is formed from the reaction between the acylating agent and the Lewis acid catalyst (commonly AlCl₃).[3] This acylium ion then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring. A critical advantage of Friedel-Crafts acylation over its alkylation counterpart is the prevention of poly-substitution; the product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less susceptible to further acylation.[1][3]

Causality Behind Experimental Choices:

-

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the catalyst (e.g., AlCl₃) forms a stable complex with the carbonyl oxygen of the ketone product, rendering it inactive.[3] An excess is often used to ensure the reaction goes to completion.

-

Anhydrous Conditions: All reagents and glassware must be scrupulously dried. Lewis acids like AlCl₃ react vigorously with water, which would quench the catalyst and inhibit the reaction.[3]

-

Solvent: While dichlorobenzene can serve as both reactant and solvent, inert solvents like dichloromethane (DCM) or carbon disulfide can also be used.

// Nodes propionyl_chloride [label="Propionyl Chloride\n(CH₃CH₂COCl)", fillcolor="#F1F3F4"]; alcl3_1 [label="AlCl₃\n(Lewis Acid)", fillcolor="#F1F3F4"]; acylium_ion [label="Acylium Ion Intermediate\n[CH₃CH₂C≡O]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; dichlorobenzene [label="Dichlorobenzene\n(e.g., 1,2-dichlorobenzene)", fillcolor="#F1F3F4"]; sigma_complex [label="Sigma Complex\n(Resonance Stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ketone_complex [label="Product-Catalyst Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Dichloro-propiophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(H₂O, HCl)", fillcolor="#F1F3F4"];

// Edges propionyl_chloride -> acylium_ion [label="+ AlCl₃"]; alcl3_1 -> acylium_ion [style=invis]; acylium_ion -> sigma_complex [label="+ Dichlorobenzene"]; dichlorobenzene -> sigma_complex [style=invis]; sigma_complex -> ketone_complex [label="- H⁺, -AlCl₃"]; ketone_complex -> final_product [label="Workup"]; workup -> final_product [style=invis]; } .enddot Caption: Friedel-Crafts acylation pathway for propiophenone synthesis.

Experimental Protocol: Synthesis of 3,4-Dichloropropiophenone

This protocol describes a representative synthesis via Friedel-Crafts acylation.

-

Apparatus Setup: Assemble a dry 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a constant pressure dropping funnel.

-

Reagent Charging: In the flask, place anhydrous aluminum chloride (20.0 g, 0.15 mol) and 50 mL of anhydrous 1,2-dichlorobenzene.

-

Addition of Acylating Agent: Slowly add propionyl chloride (8.6 mL, 0.10 mol) to the dropping funnel. Add the propionyl chloride dropwise to the stirred suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 60°C in a water bath for 2 hours, or until the evolution of HCl gas ceases.

-

Workup: Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the mixture onto 100 g of crushed ice containing 20 mL of concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and should be performed in a fume hood due to vigorous HCl evolution.[2]

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. Combine the organic layers, wash with 5% sodium hydroxide solution, then with water until neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.

Reactivity Profile I: Reactions at the Carbonyl Group

The carbonyl group is the most prominent site of reactivity in dichloro-substituted propiophenones, primarily undergoing reduction to either a secondary alcohol or a methylene group.

Reduction to Alcohols

The ketone can be readily reduced to the corresponding 1-(dichlorophenyl)propan-1-ol using hydride reagents.

-

Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the reagent of choice for this transformation due to its selectivity, mild conditions, and ease of handling.[4] Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger reducing agent and requires anhydrous conditions.

-

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol.

Reduction to Alkanes (Deoxygenation)

Complete removal of the carbonyl oxygen to form a propyl side chain is a synthetically valuable transformation, often used in tandem with Friedel-Crafts acylation to synthesize alkylbenzenes that are inaccessible by direct alkylation due to carbocation rearrangements.[5][6] Two primary methods are employed, chosen based on the substrate's stability towards strong acid or base.

A. Clemmensen Reduction (Acidic Conditions)

This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to an alkane.[7][8] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[9]

-

Mechanism: The precise mechanism remains obscure due to the heterogeneous nature of the reaction.[9][10] However, it is believed to occur on the surface of the zinc and may involve organozinc or carbenoid intermediates.[8] It is important to note that alcohols are not intermediates in this pathway.[8]

-

Limitations: The strongly acidic conditions are incompatible with acid-sensitive functional groups such as acetals, ketals, or certain esters which may be hydrolyzed.[5][10]

B. Wolff-Kishner Reduction (Basic Conditions)

This reaction provides a complementary, base-catalyzed route for deoxygenation.[11][12] The ketone is first converted to a hydrazone intermediate, which is then heated with a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.[6]

-

Mechanism: The reaction begins with the formation of a hydrazone.[13] The strong base then deprotonates the nitrogen, initiating a sequence of proton transfers and tautomerization. The driving force is the irreversible loss of highly stable nitrogen gas (N₂), which generates a carbanion that is subsequently protonated by the solvent to yield the alkane.[11][13]

-

Limitations: The strongly basic and high-temperature conditions are unsuitable for base-sensitive substrates, such as esters or compounds prone to elimination.[5][12]

// Nodes start [label="Dichloro-propiophenone\n(Substrate)", shape=ellipse, fillcolor="#F1F3F4"]; check_stability [label="Analyze Substrate for\nAcid/Base Sensitive Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3]; acid_stable [label="Substrate is Acid-Stable\n(No acetals, etc.)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; base_stable [label="Substrate is Base-Stable\n(No esters, etc.)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; clemmensen [label="Clemmensen Reduction\n(Zn(Hg), conc. HCl)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wolff_kishner [label="Wolff-Kishner Reduction\n(H₂NNH₂, KOH, heat)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Dichloro-propylbenzene", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> check_stability; check_stability -> acid_stable [label="Acidic\nConditions OK?"]; check_stability -> base_stable [label="Basic\nConditions OK?"]; acid_stable -> clemmensen; base_stable -> wolff_kishner; clemmensen -> product; wolff_kishner -> product; } .enddot Caption: Selection guide for Clemmensen vs. Wolff-Kishner reduction.

Experimental Protocols for Deoxygenation

Protocol 1: Clemmensen Reduction

-

Amalgam Preparation: In a fume hood, add zinc dust (20 g) to a 10% mercuric chloride solution (20 mL). Swirl for 5 minutes, decant the aqueous solution, and wash the resulting zinc amalgam with water.

-

Reaction Setup: To a round-bottom flask containing the prepared amalgam, add water (15 mL), concentrated HCl (35 mL), toluene (20 mL), and the dichloro-propiophenone (0.05 mol).

-

Reflux: Heat the mixture under vigorous reflux for 6-8 hours. Additional portions of concentrated HCl may be required to maintain the acidity.

-

Workup: After cooling, separate the toluene layer. Extract the aqueous layer with toluene. Wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude dichloro-propylbenzene. Purify by distillation.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve the dichloro-propiophenone (0.05 mol) in diethylene glycol (100 mL). Add hydrazine hydrate (10 mL, excess) and potassium hydroxide pellets (8 g, ~3 eq).

-

Reaction: Heat the mixture to reflux (approx. 180-200°C) for 4 hours. The evolution of nitrogen gas should be observed.[14]

-

Workup: Cool the reaction mixture and dilute with water. Extract with diethyl ether or toluene. Wash the combined organic extracts with dilute HCl (to remove any unreacted hydrazine) and then with water. Dry over a suitable drying agent, filter, and concentrate under reduced pressure. Purify the resulting dichloro-propylbenzene by distillation.

Reactivity Profile II: Reactions at the α-Carbon

The methylene (–CH₂–) group adjacent to the carbonyl is activated, and its protons are acidic due to the electron-withdrawing nature of the carbonyl group and resonance stabilization of the conjugate base (enolate). This allows for reactions such as condensations.

Claisen-Schmidt Condensation

Dichloro-substituted propiophenones can participate in base-catalyzed condensation reactions with aldehydes that lack α-protons (e.g., benzaldehyde) to form α,β-unsaturated ketones, commonly known as chalcones.[15]

-

Mechanism: A base (e.g., KOH) removes an α-proton from the propiophenone to form an enolate nucleophile. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to yield the conjugated chalcone product.

-

Significance: This reaction is a powerful C-C bond-forming method. The resulting dichloro-substituted chalcones are themselves valuable synthetic intermediates and have been investigated for various biological activities.[15]

Experimental Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: Dissolve 3,4-dichloropropiophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (7.5 mL) in a flask with a magnetic stirrer.[15]

-

Base Addition: Cool the mixture in an ice bath. Slowly add an alcoholic solution of potassium hydroxide (50%, 7.5 mL) dropwise.[15]

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.[15]

-

Workup: Pour the reaction mixture into crushed ice. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid product thoroughly with cold water to remove impurities and dry. The crude chalcone can be further purified by recrystallization from ethanol.

Reactivity Profile III: Reactions on the Aromatic Ring

The reactivity of the dichlorinated aromatic ring is governed by the combined electronic effects of the two chlorine atoms and the propionyl group.

-

Directing Effects:

-

Chlorine: Halogens are deactivating but ortho-, para-directing for electrophilic aromatic substitution (EAS). Their inductive effect withdraws electron density, slowing the reaction, but their resonance effect directs incoming electrophiles to the positions ortho and para to themselves.

-

Propionyl Group (Acyl Group): This group is strongly deactivating and a meta-director for EAS due to both inductive and resonance effects, which pull electron density from the ring and place a partial positive charge at the ortho and para positions.

-

Electrophilic Aromatic Substitution (EAS)

Due to the presence of three strongly deactivating groups (two Cl, one acyl), the aromatic ring of a dichloro-propiophenone is highly electron-deficient and thus very unreactive towards EAS. Reactions like nitration, halogenation, or further Friedel-Crafts reactions would require extremely harsh conditions and are generally not synthetically viable. The directing groups are also in opposition, which would likely lead to a mixture of products if a reaction could be forced.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong deactivation by the propionyl and chloro groups makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , provided a suitable leaving group (one of the chlorine atoms) is present.[16] This reaction is viable because the electron-withdrawing groups can stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[17][18]

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks a carbon atom bearing a chlorine, forming a resonance-stabilized carbanion intermediate. Aromaticity is then restored by the expulsion of the chloride ion.[17]

-

Regioselectivity: The reaction will preferentially occur at positions that are ortho or para to a strongly electron-withdrawing group, as this allows for optimal resonance stabilization of the negative charge in the Meisenheimer complex.[18] For a 3,4-dichloropropiophenone, the propionyl group is meta to both chlorines, so it does not activate either position for SNAr. However, in isomers like 2,4-dichloropropiophenone, the chlorine at C4 is para to the activating propionyl group, making it significantly more susceptible to substitution by a nucleophile than the chlorine at C2.

Data Summary

| Reaction Type | Reagents | Conditions | Product | Key Considerations |

| Synthesis | ||||

| Friedel-Crafts Acylation | Propionyl Chloride, AlCl₃ | Anhydrous, 60°C | Dichloro-propiophenone | Requires >1 eq. of AlCl₃; moisture sensitive.[3] |

| Carbonyl Reductions | ||||

| To Alcohol | NaBH₄, MeOH | Room Temp | 1-(Dichlorophenyl)propan-1-ol | Mild and selective for the carbonyl group.[4] |

| Clemmensen | Zn(Hg), conc. HCl | Reflux | Dichloro-propylbenzene | Acid-stable substrates only.[5] |

| Wolff-Kishner | H₂NNH₂, KOH | High Temp (180-200°C) | Dichloro-propylbenzene | Base-stable substrates only.[11] |

| α-Carbon Reactions | ||||

| Claisen-Schmidt | Aldehyde, KOH, EtOH | Room Temp | Dichloro-chalcone | Requires an aldehyde with no α-protons.[15] |

| Aromatic Ring Reactions | ||||

| SNAr | Strong Nucleophile (e.g., NaOMe) | Heat | Chloro-methoxy-propiophenone | Requires activating group ortho/para to leaving group.[18] |

Conclusion

Dichloro-substituted propiophenones are compounds of significant synthetic utility, characterized by a rich and predictable reactivity profile. The strategic manipulation of their three primary reactive sites—the carbonyl group, the α-carbon, and the aromatic ring—allows for their elaboration into a diverse array of more complex molecules. The choice of reagents and reaction conditions, particularly when considering carbonyl deoxygenation or aromatic substitution, must be carefully guided by an understanding of the substrate's stability and the electronic effects exerted by its substituents. This guide has provided the fundamental principles, mechanistic insights, and practical protocols necessary for researchers to confidently and effectively harness the synthetic potential of this important class of chemical intermediates.

References

-

Clemmensen Reduction - ChemTalk . ChemTalk. Available at: [Link]

-

Carbonyl to Methylene Reductions . University of Calgary. Available at: [Link]

-

Friedel Crafts Acylation: Mechanism & Conditions . StudySmarter. Available at: [Link]

-

Clemmensen reduction . Annamalai University. Available at: [Link]

-

Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities . MDPI. Available at: [Link]

-

Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one . Heterocycles. Available at: [Link]

-

The Wolff-Kishner Reduction . Organic Reactions. Available at: [Link]

-

Write a Friedel-Crafts reaction for the synthesis of propiophenone . Pearson+. Available at: [Link]

-

Wolff–Kishner reduction . Wikipedia. Available at: [Link]

-

Clemmensen reduction . Wikipedia. Available at: [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff–Kishner Reaction . Chemistry LibreTexts. Available at: [Link]

-

The synthesis of 1-phenylprop-1-ene from propiophenone . Chemistry Stack Exchange. Available at: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. Available at: [Link]

-

Clemmensen Reduction reaction . BYJU'S. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. byjus.com [byjus.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. mdpi.com [mdpi.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Purity Synthesis of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Executive Summary

This application note details a robust, modular protocol for the synthesis of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone . This molecule belongs to the dihydrochalcone class, often utilized as a scaffold in the development of ferroptosis inhibitors, antifungal agents, and kinase inhibitors.

The Synthetic Challenge:

The primary difficulty in synthesizing this target lies in the chemoselective reduction of the

-

Catalyst Poisoning: The thiomethyl (-SMe) group irreversibly binds to transition metal surfaces (Pd, Pt), deactivating the catalyst.

-

Over-reduction: Non-selective conditions risk reducing the carbonyl group to an alcohol or dehalogenating the aromatic ring.

The Solution:

This protocol utilizes a Claisen-Schmidt Condensation followed by a Transition-Metal-Free or Co-Catalyzed Hydride Reduction . We prioritize the Sodium Borohydride/Copper(I) Chloride (

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent two-step process. The strategic disconnection is made at the C2-C3 bond of the propyl chain, tracing back to a chalcone precursor formed from commercially available acetophenones and benzaldehydes.

Figure 1: Retrosynthetic logic prioritizing the formation of the chalcone framework followed by selective saturation of the alkene.

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Objective: Form the carbon-carbon double bond linking the two aromatic systems.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| 2,3-Dichloroacetophenone | Nucleophile | 1.0 | 189.04 |

| 2-(Methylthio)benzaldehyde | Electrophile | 1.05 | 152.21 |

| Sodium Hydroxide (10% aq) | Base Catalyst | 2.5 | 40.00 |

| Ethanol (95%) | Solvent | - | - |

Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dichloroacetophenone (10 mmol) and 2-(Methylthio)benzaldehyde (10.5 mmol) in 30 mL of ethanol.

-

Base Addition: Cool the solution to 0–5°C in an ice bath. Dropwise add 10 mL of 10% aqueous NaOH over 10 minutes.

-

Note: The solution will likely turn yellow/orange, indicating enolate formation and conjugation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 8:2). The limiting reagent (acetophenone) should be consumed.

-

-

Work-up: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of conc. HCl (to neutralize base).

-

Isolation: A yellow precipitate will form. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from hot ethanol.

-

Yield Expectations: 85–92%.

-

Appearance: Yellow crystalline solid.

-

Phase 2: Chemoselective Reduction (The "Sulfur-Safe" Route)

Reaction: Conjugate Reduction using

Why this method?

Unlike catalytic hydrogenation (

Reagents & Stoichiometry

| Component | Role | Equiv. |

| Chalcone (from Phase 1) | Substrate | 1.0 |

| Sodium Borohydride ( | Hydride Source | 2.0 |

| Copper(I) Chloride ( | Catalyst | 0.1 (10 mol%) |

| Methanol | Solvent | - |

Procedure

-

Setup: In a two-neck flask under nitrogen atmosphere, dissolve the Chalcone (5 mmol) and CuCl (0.5 mmol) in 25 mL of dry Methanol.

-

Observation: The mixture may appear dark or suspended; this is normal.

-

-

Addition: Cool to 0°C. Add

(10 mmol) in small portions over 20 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

IPC: TLC should show the disappearance of the yellow chalcone spot and the appearance of a UV-active, non-colored spot (the dihydrochalcone).

-

-

Quenching: Carefully add 10 mL of water followed by 10 mL of 1N HCl to decompose excess borohydride and solubilize copper salts.

-

Note: The black precipitate (copper boride species) must be removed.

-

-

Extraction: Filter the mixture through a Celite pad to remove solids. Extract the filtrate with Dichloromethane (

mL). -

Drying: Dry the combined organic layers over anhydrous

and concentrate under vacuum. -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

Analytical Validation

To validate the structure, ensure the following NMR signals are present. The disappearance of the alkene doublets (typically

| Nucleus | Feature | Expected Shift ( | Multiplicity | Assignment |

| Alkyl Chain | 3.10 – 3.35 | Two Triplets (or multiplet) | ||

| S-Methyl | 2.40 – 2.50 | Singlet | ||

| Aryl | 7.20 – 7.60 | Multiplets | Aromatic Protons (7H total) | |

| Carbonyl | ~200 - 202 | Singlet | ||

| Alkyl | ~40 - 45 | Singlets |

Safety & Handling

-

2,3-Dichloroacetophenone: Irritant. lachrymator. Handle in a fume hood.

-

Thiols/Sulfides: 2-(Methylthio)benzaldehyde has a characteristic disagreeable odor. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams to oxidize the sulfur compounds and eliminate smell.

-

Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas. Keep away from moisture until use.

References

-